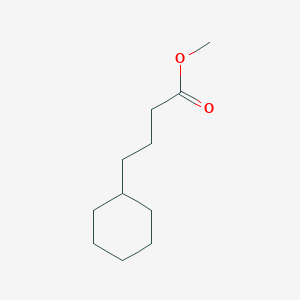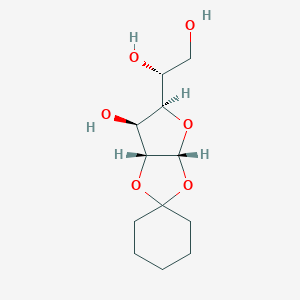
1,2-O-Cyclohexylidene-alpha-D-glucofuranose
Overview
Description
1,2-O-Cyclohexylidene-alpha-D-glucofuranose is a biochemical reagent primarily used in glycobiology research. It is a derivative of glucose, where the hydroxyl groups at positions 1 and 2 are protected by a cyclohexylidene group. This compound is known for its role in studying the structure, synthesis, and biological functions of carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-O-Cyclohexylidene-alpha-D-glucofuranose can be synthesized through the reaction of alpha-D-glucofuranose with cyclohexanone in the presence of an acid catalyst. The reaction typically involves:
Reactants: Alpha-D-glucofuranose and cyclohexanone.
Catalyst: Acid, such as p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting can be scaled up for industrial purposes. The key steps involve optimizing reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,2-O-Cyclohexylidene-alpha-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The cyclohexylidene group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-O-Cyclohexylidene-alpha-D-glucofuranose is extensively used in scientific research, particularly in the field of glycobiology. Its applications include:
Chemistry: Used as a protecting group in carbohydrate synthesis to prevent unwanted reactions at specific hydroxyl groups.
Biology: Helps in studying the structure and function of glycoproteins and glycolipids.
Mechanism of Action
The mechanism of action of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose involves its role as a protecting group in carbohydrate chemistry. By forming a stable cyclic acetal with the hydroxyl groups at positions 1 and 2 of glucose, it prevents these groups from participating in unwanted reactions. This selective protection allows for targeted modifications at other positions on the glucose molecule .
Comparison with Similar Compounds
Similar Compounds
1,25,6-Di-O-cyclohexylidene-alpha-D-glucofuranose: Another derivative of glucose with two cyclohexylidene groups, providing protection at four hydroxyl positions.
1,2-O-Isopropylidene-alpha-D-glucofuranose: Uses an isopropylidene group for protection instead of a cyclohexylidene group.
Uniqueness
1,2-O-Cyclohexylidene-alpha-D-glucofuranose is unique due to its specific protective group, which offers stability and selectivity in reactions involving glucose derivatives. Its use in glycobiology research highlights its importance in studying carbohydrate structures and functions .
Properties
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c13-6-7(14)9-8(15)10-11(16-9)18-12(17-10)4-2-1-3-5-12/h7-11,13-15H,1-6H2/t7-,8+,9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUCUKASFLXURN-RCZSTQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(C(OC3O2)C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H]3[C@H]([C@H](O[C@@H]3O2)[C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369228 | |
| Record name | 1,2-O-Cyclohexane-1,1-diyl-alpha-D-xylo-hexofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16832-21-6 | |
| Record name | 1,2-O-Cyclohexane-1,1-diyl-alpha-D-xylo-hexofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,2-O-Cyclohexylidene-α-D-glucofuranose in the research presented?
A1: The research article focuses on a novel method for asymmetric synthesis of optically active amines []. While 1,2-O-Cyclohexylidene-α-D-glucofuranose itself is not the primary focus, it plays a crucial role as part of a chiral modifying agent. The researchers create a complex using Lithium Aluminium Hydride (LAH) and 3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose. This complex then acts as a chiral reducing agent, facilitating the stereoselective reduction of ketone oximes and their derivatives to produce optically active amines. The presence of the 1,2-O-Cyclohexylidene-α-D-glucofuranose moiety within the complex likely contributes to the chiral environment, influencing the stereochemical outcome of the reduction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


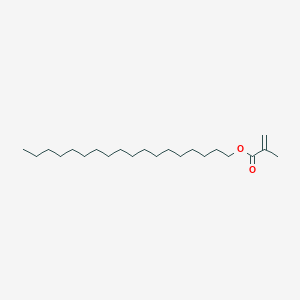
![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)
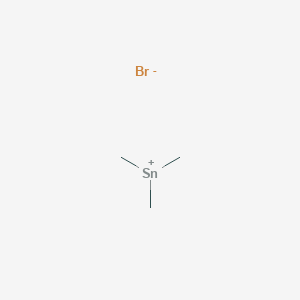
![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)
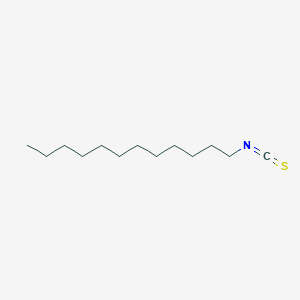
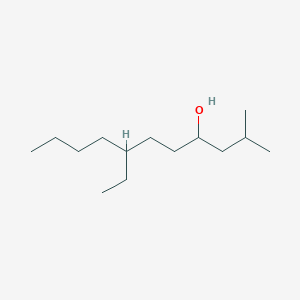
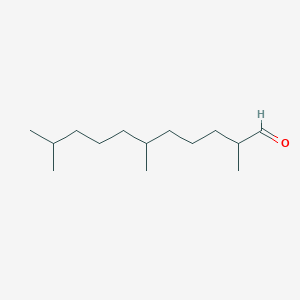
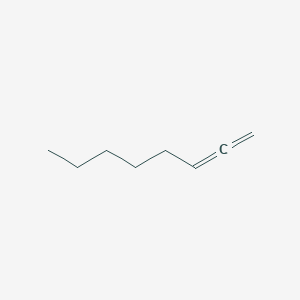
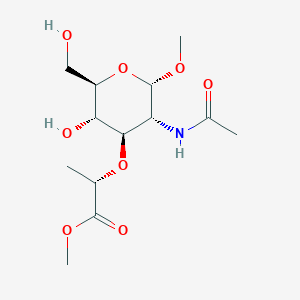
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
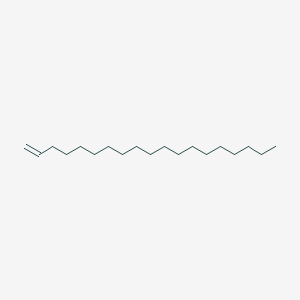
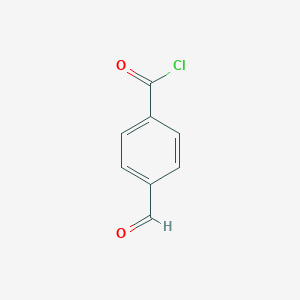
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)
